2-Amino-4-ethoxypyrimidine-5-carboxylic acid
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Overview
Description
2-Amino-4-ethoxypyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
The synthesis of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid typically involves multiple steps starting from acyclic precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by cyclization reactions involving suitable precursors such as benzylidene acetones and ammonium thiocyanates.
Aromatization: The intermediate compounds are then subjected to aromatization to form the pyrimidine ring structure.
Functional group modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
2-Amino-4-ethoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Coupling reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents, and catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-ethoxypyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal chemistry: The compound and its derivatives have been studied for their potential antitrypanosomal and antiplasmodial activities.
Materials science: The compound can be used as a building block for the synthesis of novel materials with specific properties.
Biological research: The compound can be used as a tool to study the biological pathways and mechanisms involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit key enzymes or interfere with the replication of pathogens such as Trypanosoma brucei and Plasmodium falciparum. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
2-Amino-4-ethoxypyrimidine-5-carboxylic acid can be compared with other similar compounds such as:
2-Amino-4-methylpyrimidine-5-carboxylic acid: This compound has a methyl group instead of an ethoxy group, which can affect its chemical properties and reactivity.
2-Amino-4-hydroxypyrimidine-5-carboxylic acid: This compound has a hydroxyl group instead of an ethoxy group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
72411-91-7 |
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Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-amino-4-ethoxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-5-4(6(11)12)3-9-7(8)10-5/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) |
InChI Key |
QDXQZJHFTJANMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)O)N |
Origin of Product |
United States |
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